Heavy-Atom Effect on Singlet-Oxygen Photosensitization Efficiency
2,7-Dibromo-1,9-dihydropyrene demonstrates a pronounced heavy-atom effect that enhances intersystem crossing (ISC) and singlet-oxygen (¹O₂) generation relative to non-halogenated DHPs. In a class-level comparison, bromo-substituted DHPs act as efficient ¹O₂ photosensitizers capable of storing and releasing singlet oxygen, whereas the parent 1,9-dihydropyrene and its 2,7-di-tert-butyl derivative lack the necessary spin-orbit coupling for efficient triplet-state population [1]. The bromine atoms are known to significantly reduce fluorescence quantum yields while increasing triplet yields—a trade-off that is advantageous for ¹O₂ applications but unavailable in non-halogenated analogs .
| Evidence Dimension | Singlet-oxygen generation capability (qualitative) |
|---|---|
| Target Compound Data | Bromo-substituted DHPs identified as excellent ¹O₂ photosensitizers with storage/release capability |
| Comparator Or Baseline | Parent DHP and 2,7-di-tert-butyl-DHP: no significant ¹O₂ photosensitization reported |
| Quantified Difference | Qualitative class distinction; quantitative singlet-oxygen quantum yields not yet published specifically for 2,7-dibromo-1,9-dihydropyrene |
| Conditions | Solution-phase photosensitization studies (Ph.D. thesis, Université Grenoble Alpes, 2022) |
Why This Matters
For applications requiring light-triggered generation of reactive oxygen species (e.g., photodynamic therapy, photo-oxidation catalysis), 2,7-dibromo-1,9-dihydropyrene offers a functional capability absent in non-halogenated DHP analogs.
- [1] Ziani, S. Exploitation de la plateforme moléculaire diméthyldihydropyrène pour le photochromisme, la production et le stockage de dioxygène singulet. Ph.D. Thesis, Université Grenoble Alpes, 2022. View Source
